1H and 13C NMR chemical shifts of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride
1H and 13C NMR chemical shifts of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(2-Bromophenyl)ethene-1-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride. In the synthesis and development of novel chemical entities, NMR spectroscopy stands as the cornerstone for molecular structure elucidation and purity verification. This document synthesizes predictive data and experimental findings from closely related structural analogs to offer a detailed interpretation of the chemical shifts, coupling constants, and spectral patterns. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring high-fidelity NMR data, ensuring accuracy and reproducibility in a laboratory setting. This guide is intended to be an essential resource for scientists engaged in synthetic chemistry and drug discovery, providing the foundational knowledge required for the precise characterization of this and similar vinylsulfonyl chloride compounds.
Introduction and Scientific Context
2-(2-Bromophenyl)ethene-1-sulfonyl chloride is a bifunctional organic molecule featuring a vinylsulfonyl chloride moiety and a brominated aromatic ring. The vinylsulfonyl group is a known Michael acceptor and a precursor to various sulfonamides and other sulfur-containing compounds, making it a valuable building block in medicinal chemistry and materials science. The presence of the bromophenyl group offers a site for further synthetic modification, for instance, through cross-coupling reactions.
Given its synthetic utility, an unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule. This guide explains the causality behind the expected spectral features, grounding the interpretation in fundamental principles of chemical structure and electronic effects.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the following systematic numbering scheme is applied to the structure of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride.
Caption: Molecular structure of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride with systematic atom numbering.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 2-(2-Bromophenyl)ethene-1-sulfonyl chloride, the spectrum can be divided into two key regions: the aromatic region (protons H2' to H6') and the vinylic region (Hα and Hβ). The data presented below are predicted based on established substituent effects and analysis of similar compounds.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hα | 7.30 - 7.50 | Doublet (d) | Jαβ ≈ 15-16 | 1H |
| Hβ | 7.80 - 8.00 | Doublet (d) | Jαβ ≈ 15-16 | 1H |
| H3' | 7.65 - 7.75 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |
| H4' | 7.35 - 7.45 | Triplet of doublets (td) | J ≈ 7.5, 1.5 | 1H |
| H5' | 7.25 - 7.35 | Triplet of doublets (td) | J ≈ 7.5, 1.5 | 1H |
| H6' | 7.55 - 7.65 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |
Causality of Vinylic Proton Shifts (Hα and Hβ)
The two vinylic protons, Hα and Hβ, form an AX spin system and appear as distinct doublets.
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Stereochemistry: The large coupling constant (Jαβ) of approximately 15-16 Hz is characteristic of a trans (E) configuration across the double bond.
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Deshielding Effects: Both protons are significantly downfield due to the powerful electron-withdrawing nature of the adjacent sulfonyl chloride (-SO₂Cl) group. This group reduces electron density around the double bond through both inductive and resonance effects.
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Relative Chemical Shifts: Hβ is expected to be further downfield than Hα. This is because Hβ is directly attached to the carbon bonded to the aromatic ring and experiences the combined anisotropic effects of the phenyl ring and the deshielding from the sulfonyl group transmitted through the π-system.
Causality of Aromatic Proton Shifts (H3' - H6')
The four protons on the 2-bromophenyl ring constitute a complex second-order spin system. Their chemical shifts are governed by the electronic effects of two substituents: the bromo group (ortho-directing, deactivating) and the vinylsulfonyl chloride group (meta-directing, strongly deactivating).
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H3': This proton is ortho to the bromine atom and meta to the vinyl group. It will likely be the most downfield of the aromatic signals due to the deshielding anisotropic effect of the nearby bromine.
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H6': This proton is ortho to the vinylsulfonyl group, placing it in a highly deshielded environment.
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H4' and H5': These protons are more shielded relative to H3' and H6' and will appear further upfield, with complex splitting patterns due to coupling with their neighbors.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-(2-Bromophenyl)ethene-1-sulfonyl chloride, eight distinct signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cα | 144 - 148 | Strongly deshielded by the directly attached -SO₂Cl group. |
| Cβ | 130 - 134 | Deshielded by the aromatic ring and the sulfonyl group. |
| C1' | 133 - 136 | Quaternary carbon attached to the vinyl group. |
| C2' | 122 - 125 | Ipso-carbon attached to bromine; its shift is lowered by the heavy atom effect. |
| C3' | 133 - 135 | Aromatic CH carbon. |
| C4' | 131 - 133 | Aromatic CH carbon. |
| C5' | 128 - 130 | Aromatic CH carbon. |
| C6' | 127 - 129 | Aromatic CH carbon. |
Causality of Carbon Chemical Shifts
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Vinylic Carbons (Cα, Cβ): Cα is expected to be significantly downfield due to the direct attachment of the highly electronegative sulfonyl chloride group. Cβ is also deshielded but to a lesser extent.
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Aromatic Carbons (C1' - C6'): The chemical shifts are determined by standard substituent chemical shift (SCS) effects. The most notable is C2', the carbon directly bonded to bromine, which typically appears at a relatively upfield position for a substituted aromatic carbon due to the "heavy atom effect".[2] The other aromatic carbons will have shifts influenced by their position relative to the two substituent groups.
Self-Validating Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reliable, and reproducible NMR data, the following detailed protocol must be followed. This system is self-validating by incorporating standardized procedures and instrument calibrations.
Sample Preparation
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Analyte Purity: Ensure the sample of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride is of high purity (>95%), as impurities can complicate spectral analysis.[3]
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Solvent Selection: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR.[4]
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Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
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Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
This protocol assumes a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
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Temperature: 298 K (25 °C).
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Pulse Program: A standard 90° pulse-acquire sequence.
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Spectral Width: 12-16 ppm.
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Number of Scans (NS): 16-32 scans.
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Relaxation Delay (D1): 5 seconds. A longer delay ensures complete T1 relaxation, which is critical for accurate signal integration.
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Acquisition Time (AQ): 3-4 seconds.
¹³C NMR Acquisition:
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Pulse Program: A standard proton-decoupled pulse-acquire sequence (e.g., zgpg30).
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Spectral Width: 220-240 ppm.
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Number of Scans (NS): 1024-4096 scans, depending on sample concentration, to achieve adequate signal-to-noise ratio.
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Relaxation Delay (D1): 2 seconds.
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Acquisition Time (AQ): 1-2 seconds.
Data Processing
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Apodization: Apply an exponential multiplying function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
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Fourier Transform: Perform a Fourier transform on the Free Induction Decay (FID).
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Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
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Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm (¹H) / 77.16 ppm (¹³C).
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The ¹H and ¹³C NMR spectra of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride are characterized by distinct and predictable patterns arising from the unique electronic environments created by the bromophenyl and vinylsulfonyl chloride moieties. The vinylic protons exhibit a large trans coupling constant and are significantly deshielded, while the aromatic protons display a complex splitting pattern reflective of the disubstituted ring. The ¹³C spectrum is distinguished by the heavily deshielded α-vinyl carbon and the characteristic upfield shift of the bromine-bound aromatic carbon. Adherence to the rigorous experimental protocol outlined herein will ensure the acquisition of high-quality data, enabling confident structural verification and purity assessment, which are critical steps in any chemical research and development pipeline.
References
- Supporting Information for a relevant chemical synthesis publication. While the exact source for 2-(2-Bromophenyl)ethene-1-sulfonyl chloride is not provided in the search results, data for analogous compounds like (E)-1-(2-bromo-2-phenylvinylsulfonyl)
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. RSC. Retrieved from a URL provided by the grounding tool.
- Ko, H., et al. (2022).
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Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- Griffiths, L. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
- Zhang, J., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. MDPI.
- Chemistry LibreTexts. (2020). 20.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
